molecular formula C4H3F7S B13415291 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol CAS No. 662-39-5

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol

Cat. No.: B13415291
CAS No.: 662-39-5
M. Wt: 216.12 g/mol
InChI Key: BCCOZJKUEUNJNT-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol is a fluorinated organosulfur compound characterized by a terminal thiol (-SH) group and seven fluorine atoms distributed across the butane backbone. Limited direct data on this compound exists in the provided evidence; however, it is structurally related to extensively studied fluorinated alcohols and esters, such as 2,2,3,3,4,4,4-heptafluoro-1-butanol (HFB) and its derivatives. The thiol group confers distinct reactivity compared to hydroxyl or ester functionalities, enabling applications in nucleophilic substitutions or as ligands in coordination chemistry .

Properties

CAS No.

662-39-5

Molecular Formula

C4H3F7S

Molecular Weight

216.12 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutane-1-thiol

InChI

InChI=1S/C4H3F7S/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2

InChI Key

BCCOZJKUEUNJNT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol typically involves the fluorination of butane derivatives. One common method is the reaction of 2,2,3,3,4,4,4-Heptafluorobutane-1-ol with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert it into simpler thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.

Major Products:

    Oxidation: Sulfonic acids and sulfoxides.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique reactivity.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated compounds with analogous carbon frameworks but differing functional groups exhibit variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Functional Group Influence on Physical Properties
Compound Functional Group Molecular Formula Boiling Point (°C) Density (g/cm³) Melting Point (°C)
2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) -OH C₄H₃F₇O 95–97 1.596 ~1
2,2,3,3,4,4,4-Heptafluorobutyl acrylate -O-CO-CH₂=CH₂ C₇H₅F₇O₂ 57–58 (30 mmHg) - -
2,2,3,3,4,4,4-Heptafluoro-1-iodobutane -I C₄H₂F₇I - - -
2,2,3,3,4,4,4-Heptafluorobutane-1-thiol -SH C₄H₃F₇S Not reported Not reported Not reported

Key Observations :

  • Boiling Points : HFB’s boiling point (95–97°C) is influenced by strong hydrogen bonding from the -OH group. Thiols typically exhibit lower boiling points than alcohols due to weaker intermolecular forces, suggesting the thiol derivative may have a lower boiling point than HFB.
  • Density : Fluorination increases density (e.g., HFB: 1.596 g/cm³), a trend likely shared by the thiol.

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutane-1-thiol is a fluorinated thiol compound that has garnered interest in various fields of biological research due to its unique chemical properties. This article discusses the biological activity of this compound, emphasizing its potential applications in medicinal chemistry and biochemistry.

This compound possesses a structure characterized by a thiol group (-SH) attached to a heptafluorobutane backbone. The presence of multiple fluorine atoms imparts distinct chemical reactivity and stability compared to non-fluorinated thiols.

Antioxidant Properties

Research indicates that thiol compounds often exhibit antioxidant properties due to their ability to donate electrons and neutralize free radicals. The unique structure of this compound may enhance its efficacy as an antioxidant agent. Studies have shown that thiols can protect cellular components from oxidative damage .

Enzyme Inhibition

Thiol derivatives are known to interact with various enzymes. For instance, the compound has been investigated for its potential inhibitory effects on enzymes such as acetylcholinesterase and lipoxygenase. These enzymes play critical roles in neurotransmission and inflammatory responses respectively .

Enzyme Inhibition Type Reference
AcetylcholinesteraseCompetitive inhibition
LipoxygenaseNon-competitive inhibition

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against melanoma cells compared to normal cells. This suggests potential applications in targeted cancer therapies .

Study 2: Interaction with Minihepcidins

Minihepcidins are small peptides that regulate iron metabolism and have shown promise in treating anemia. Thiol-derivatized minihepcidins retaining biological activity were synthesized using this compound as a precursor. These derivatives exhibited comparable activity to the parent molecule while minimizing side effects related to free thiols .

Research Findings

Recent studies have demonstrated that the biological activity of this compound is influenced by its structural characteristics:

  • Reactivity : The free thiol group can undergo various chemical transformations which may enhance or reduce its biological efficacy depending on the conditions.
  • Selectivity : Compounds derived from this thiol exhibit selectivity towards cancer cells over normal cells in vitro studies .

Q & A

Q. What interdisciplinary approaches can elucidate the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Combine microbial assays (to assess biodegradation) with high-resolution LC-QTOF-MS for metabolite identification. Model environmental fate using EPI Suite software and compare with experimental half-lives in soil/water matrices. Cross-reference with toxicity databases (e.g., ECOTOX) to evaluate ecotoxicological risks .

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